An In-depth Technical Guide to 4-Bromo-6-ethyl-2-phenylquinoline: Molecular Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-Bromo-6-ethyl-2-phenylquinoline: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-6-ethyl-2-phenylquinoline, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in current literature, this document synthesizes information from closely related analogues to predict its molecular structure, properties, and potential applications. By drawing parallels from well-documented brominated and phenyl-substituted quinolines, this guide offers a robust framework for researchers and drug development professionals interested in this novel compound.
Introduction to the Quinoline Scaffold
Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many synthetic and natural products. The rigid bicyclic system of quinoline serves as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug discovery.[1][3]
Molecular Structure and Inferred Physicochemical Properties
The molecular structure of 4-Bromo-6-ethyl-2-phenylquinoline consists of a quinoline core substituted with a bromine atom at the 4-position, an ethyl group at the 6-position, and a phenyl group at the 2-position.
Molecular Formula: C₁₇H₁₄BrN
Molecular Weight: 324.21 g/mol
The planarity of the quinoline ring system is a key structural feature.[4] The dihedral angle between the quinoline and phenyl rings is expected to influence the molecule's overall conformation and its ability to interact with biological targets.[4]
Predicted Physicochemical Properties:
Based on the analysis of structurally similar compounds and computational prediction methods, the following physicochemical properties for 4-Bromo-6-ethyl-2-phenylquinoline can be inferred.[5][6]
| Property | Predicted Value/Characteristic | Rationale based on Analogues |
| Physical State | Solid | Similar substituted quinolines are typically solids at room temperature.[7] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | The aromatic nature and the presence of the bromo and ethyl groups suggest lipophilicity. |
| Lipophilicity (LogP) | Predicted to be high | The presence of a phenyl, ethyl, and bromo substituent contributes to a higher octanol-water partition coefficient. |
| Melting Point | Expected to be in the range of other crystalline brominated phenylquinolines. | The rigid aromatic structure generally leads to higher melting points. |
Proposed Synthesis of 4-Bromo-6-ethyl-2-phenylquinoline
While a specific synthetic protocol for 4-Bromo-6-ethyl-2-phenylquinoline is not documented, a plausible route can be designed based on established methods for the synthesis of 2-phenylquinoline derivatives, such as the Doebner-von Miller reaction or the Friedländer synthesis.[1][8]
Proposed Synthetic Workflow:
A potential synthetic pathway could involve the reaction of 4-ethylaniline with benzaldehyde and pyruvic acid to form 6-ethyl-2-phenylquinoline-4-carboxylic acid, followed by subsequent bromination and decarboxylation steps.[9]
Step-by-Step Protocol (Hypothetical):
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Synthesis of 6-ethyl-2-phenylquinoline-4-carboxylic acid:
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In a round-bottom flask, dissolve 4-ethylaniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
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Add pyruvic acid (1.0 eq) to the mixture.
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Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
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-
Bromination of the Quinoline Core:
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The carboxylic acid group at the 4-position is electron-withdrawing and will direct electrophilic substitution. However, a more common approach for introducing a bromine at the 4-position involves conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, followed by a nucleophilic substitution with a bromide source, or direct bromination of the quinolin-4-one tautomer.
-
Alternatively, direct bromination of the 6-ethyl-2-phenylquinoline precursor could be attempted using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.
-
-
Final Product Formation:
-
Depending on the chosen bromination strategy, a final decarboxylation or other functional group manipulation might be necessary to yield 4-Bromo-6-ethyl-2-phenylquinoline.
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Diagram of Proposed Synthetic Workflow:
Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Agents
2-Phenylquinoline derivatives have also been investigated for their antimicrobial activity against a range of bacteria and fungi. [2]The lipophilic nature of 4-Bromo-6-ethyl-2-phenylquinoline may facilitate its transport across microbial cell membranes.
Fluorescent Probes
The quinoline scaffold is known to be a part of many fluorescent molecules. [10]Depending on its photophysical properties, 4-Bromo-6-ethyl-2-phenylquinoline could potentially be explored as a fluorescent probe for bioimaging or as a chemosensor.
Conclusion and Future Directions
4-Bromo-6-ethyl-2-phenylquinoline represents a novel and unexplored molecule with significant potential. Based on the extensive research on related quinoline derivatives, it is predicted to possess interesting physicochemical properties and promising biological activities, particularly as an anticancer agent.
Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization of its molecular structure and properties using modern analytical techniques. Subsequent in-vitro and in-vivo studies will be crucial to validate its predicted biological activities and to explore its full potential in drug discovery and development.
References
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New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). MDPI. Available at: [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
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Kumar, T. O. S., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. IUCrData, 1(1). Available at: [Link]
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In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed. Available at: [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. Available at: [Link]
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In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). PMC. Available at: [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. Available at: [Link]
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New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2012). Bentham Science. Available at: [Link]
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Computational Chemistry: Prediction of Compound Accessibility of Targeted Synthesized Compounds. (2024). PubMed. Available at: [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Publishing Group. Available at: [Link]
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Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (2025). ChemRxiv. Available at: [Link]
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Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). Frontiers in Pharmacology. Available at: [Link]
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